

Physical and chemical properties of N-Boc-4-(4-iodophenyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate</i>
Cat. No.:	B115241

[Get Quote](#)

An In-depth Technical Guide to N-Boc-4-(4-iodophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(4-iodophenyl)piperazine, also known as **tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate**, is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group and substituted with an iodophenyl moiety, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly those with applications in neuropharmacology and oncology. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, allowing for further molecular elaboration, while the Boc-protected nitrogen enables selective functionalization at the free secondary amine. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound.

Physical and Chemical Properties

N-Boc-4-(4-iodophenyl)piperazine is a solid at room temperature with a melting point in the range of 149-150 °C. It is characterized by the following properties:

Property	Value	Reference
CAS Number	151978-66-4	[1]
Molecular Formula	$C_{15}H_{21}IN_2O_2$	[1]
Molecular Weight	388.25 g/mol	[1]
Melting Point	149-150 °C	
Appearance	Solid	
Solubility	Soluble in common organic solvents like dichloromethane and ethanol.	

While specific spectral data for N-Boc-4-(4-iodophenyl)piperazine is not readily available in the searched literature, typical spectroscopic characteristics for similar N-Boc protected piperazine derivatives can be inferred.

Expected Spectroscopic Data:

- 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperazine ring protons (multiplets in the range of 2.5-4.0 ppm), and the aromatic protons of the iodophenyl group (doublets in the aromatic region, typically 6.5-7.8 ppm).
- ^{13}C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 154 ppm, the quaternary carbon and methyl carbons of the tert-butyl group around 80 and 28 ppm, respectively. Signals for the piperazine and iodophenyl carbons would also be present in their characteristic regions.
- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak $[M]^+$ or related adducts (e.g., $[M+H]^+$), which would confirm the molecular weight of the compound.

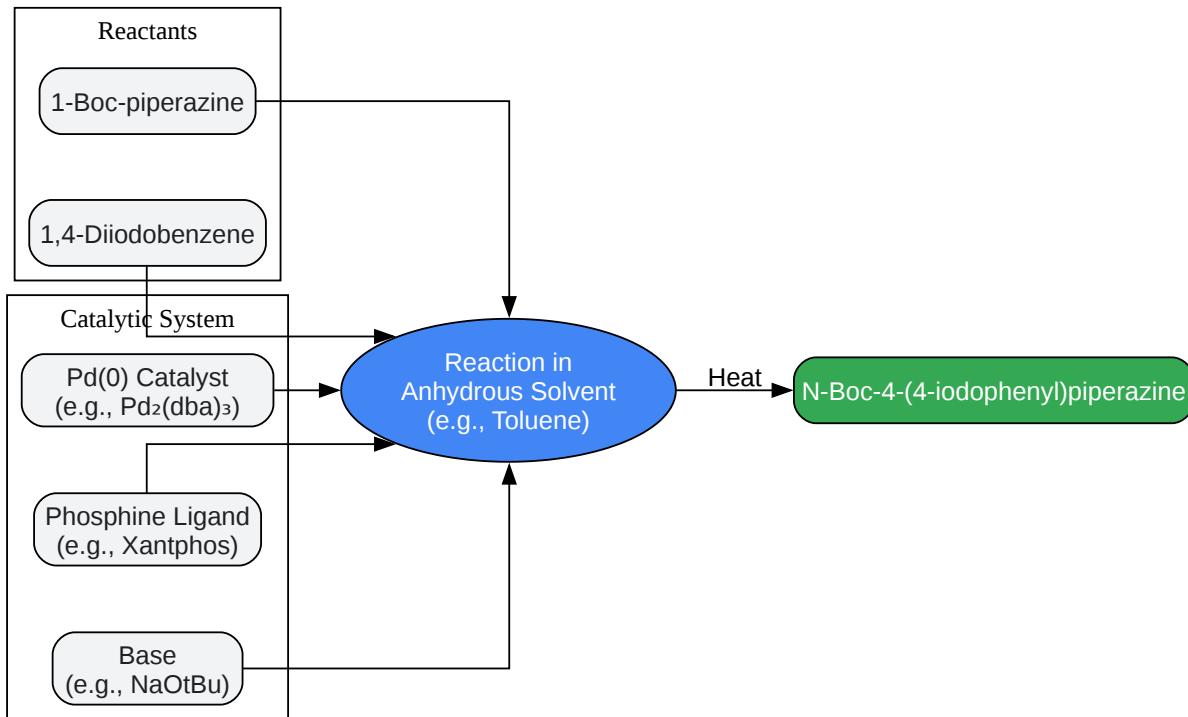
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a strong absorption band around $1690\text{-}1700\text{ cm}^{-1}$ corresponding to the carbonyl stretching of the Boc protecting group.

Synthesis and Experimental Protocols

The synthesis of N-Boc-4-(4-iodophenyl)piperazine is commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide (in this case, 1,4-diiodobenzene) with an amine (N-Boc-piperazine).

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general representation and may require optimization for specific laboratory conditions.


Materials:

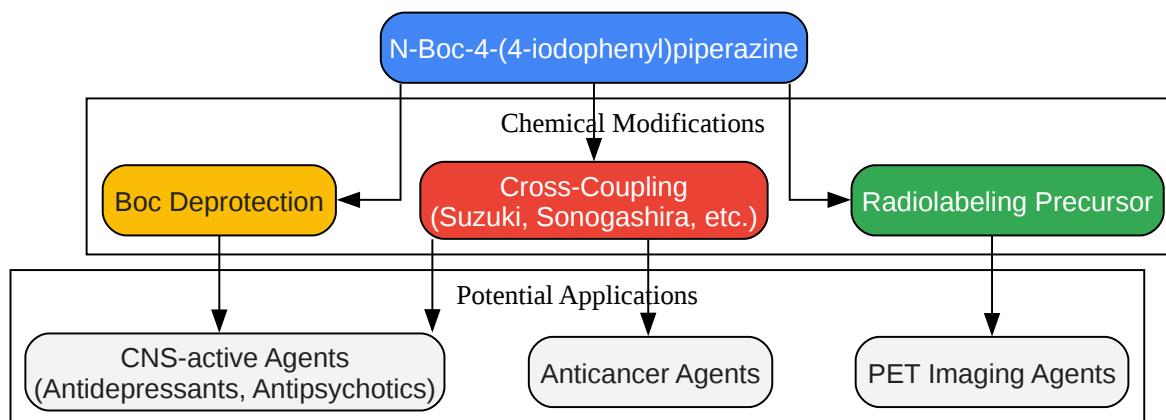
- 1-Boc-piperazine
- 1,4-Diiodobenzene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) as a palladium source
- A suitable phosphine ligand (e.g., BINAP, Xantphos, or a bulky biarylphosphine ligand)
- A base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs_2CO_3), or potassium phosphate (K_3PO_4))
- Anhydrous toluene or dioxane as the solvent

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

- Add 1,4-diiodobenzene and 1-Boc-piperazine to the flask.
- Add the anhydrous solvent via syringe.
- Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.
- Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-4-(4-iodophenyl)piperazine.

[Click to download full resolution via product page](#)


Synthetic pathway for N-Boc-4-(4-iodophenyl)piperazine.

Applications in Drug Discovery and Development

The N-Boc-4-(4-iodophenyl)piperazine scaffold is a key intermediate in the synthesis of various biologically active compounds. The piperazine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and bioavailability. The iodophenyl group serves as a versatile precursor for further functionalization, making this compound particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies.

Derivatives of N-aryl piperazines have shown a wide range of pharmacological activities, including effects on the central nervous system (antidepressant, antipsychotic, anxiolytic) and as anticancer agents.^{[2][3]} The iodine atom on the phenyl ring can be readily replaced or coupled with other molecular fragments using reactions like Suzuki, Sonogashira, or further Buchwald-Hartwig aminations, allowing for the exploration of a diverse chemical space.

Furthermore, the presence of an iodine atom makes this compound a potential precursor for the synthesis of radiolabeled molecules for use in Positron Emission Tomography (PET) imaging. The introduction of a positron-emitting isotope, such as ¹²⁴I or ¹⁸F (via a precursor), would enable the non-invasive *in vivo* visualization and quantification of biological targets.

[Click to download full resolution via product page](#)

Applications of N-Boc-4-(4-iodophenyl)piperazine.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N-Boc-4-(4-iodophenyl)piperazine was not found, general safety precautions for related piperazine derivatives and aryl halides should be followed.

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.^{[4][5]}

- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[5]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Based on data for similar compounds, N-Boc-4-(4-iodophenyl)piperazine may cause skin and eye irritation and may be harmful if swallowed or inhaled.[4][5] It is crucial to handle this compound with care and to consult a comprehensive safety data sheet from the supplier before use.

Conclusion

N-Boc-4-(4-iodophenyl)piperazine is a strategically important intermediate for the synthesis of novel compounds in the field of drug discovery. Its key structural features—a versatile iodophenyl group and a selectively protected piperazine ring—provide medicinal chemists with a powerful tool for creating diverse molecular architectures with potential therapeutic applications. The well-established Buchwald-Hartwig amination provides a reliable route for its synthesis, opening the door for further exploration of its utility in developing new pharmaceuticals and molecular probes. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TERT-BUTYL 4-(4-IODOPHENYL)PIPERAZINE-1-CARBOXYLATE | CAS 151978-66-4 [matrix-fine-chemicals.com]
- 2. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of N-Boc-4-(4-iodophenyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115241#physical-and-chemical-properties-of-n-boc-4-4-iodophenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com